
(3-Methylbutoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyloxy-acetyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. The compound is characterized by the presence of an isopentyloxy group attached to an acetyl chloride moiety. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Isopentyloxy-acetyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of isopentyloxy-acetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-purity isopentyloxy-acetyl chloride.
化学反応の分析
Types of Reactions
Isopentyloxy-acetyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Amines: React with isopentyloxy-acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Isopentyloxy-acetic acid: Formed from hydrolysis.
科学的研究の応用
Isopentyloxy-acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules, particularly those requiring acylation reactions.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
作用機序
The mechanism of action of isopentyloxy-acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product .
類似化合物との比較
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopentyloxy group.
Isobutyryl Chloride: Another acyl chloride with a different alkyl group, leading to variations in reactivity and applications.
Benzoyl Chloride: An aromatic acyl chloride with distinct chemical properties due to the presence of a benzene ring.
Uniqueness
Isopentyloxy-acetyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
56680-74-1 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC名 |
2-(3-methylbutoxy)acetyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3 |
InChIキー |
CFHVIUYXOPTISK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


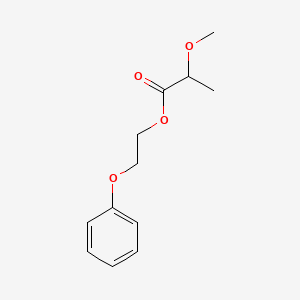
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
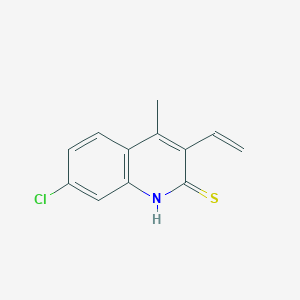
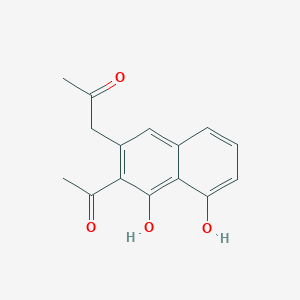
![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)

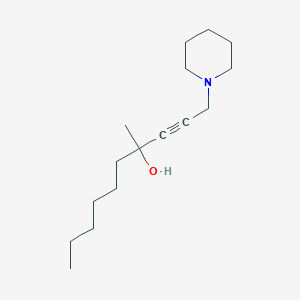
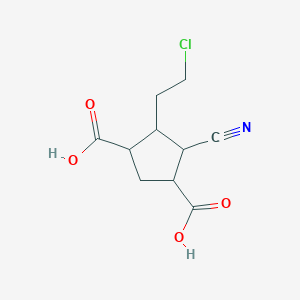
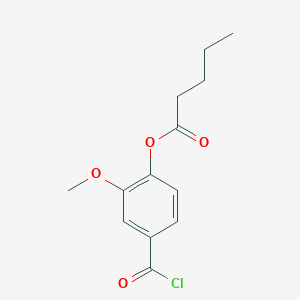
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)

![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)

